3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of Rufinamide. [] Rufinamide is a triazole derivative antiepileptic drug. [] This compound falls under the class of pyrazole carboxylic acids, which are organic compounds containing both a pyrazole ring and a carboxylic acid functional group. These compounds are widely studied for their potential applications in various scientific fields, including medicinal chemistry and materials science.
One method to synthesize 3-(2,6-difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid starts with ethyl 3-(dimethylamino)acrylate. [] This starting material undergoes a series of reactions, including acylation, cyclization, hydrolysis, and chlorination. [] During the acylation step, trifluoroacetyl chloride can be used instead of phosgene, improving the safety and efficiency of the synthesis. [] The cyclization reaction can be carried out in a mixed solvent of methanol and water to optimize yield. [] The final product, 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, is a precursor to the acid chloride. []
3-(2,6-Difluorophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid is known to undergo alkaline degradation, yielding 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4 carboxylic acid as a degradation product. [] This degradation pathway is important for stability studies and developing analytical methods to quantify the compound in the presence of its degradation products. []
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8